Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of ETHYL 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by the reaction with thiosemicarbazide and its aryl derivatives . Industrial production methods typically involve the use of large-scale reactors and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thiadiazole moieties.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical biological processes, such as DNA replication in cancer cells .
Comparison with Similar Compounds
ETHYL 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structure and the presence of both thiadiazole and thiazole moieties. Similar compounds include:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-3-methyl-1,2,4-thiadiazole: Studied for its potential use in treating epilepsy.
Butanoic acid, 4-[[[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfonyl]amino]-4-oxo-, 1-[[ (1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl ester: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C13H19N5O2S3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H19N5O2S3/c1-4-20-10(19)9-8(6-21-13-18-17-11(14)23-13)16-12(22-9)15-5-7(2)3/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,16) |
InChI Key |
ILUOMVDNHHOLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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